2-(4-Methoxy-2-methylbenzoyl)pyridine
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Overview
Description
2-(4-Methoxy-2-methylbenzoyl)pyridine is an organic compound that belongs to the class of benzoylpyridines It is characterized by the presence of a methoxy group and a methyl group attached to the benzoyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylbenzoyl)pyridine typically involves the acylation of pyridine with 4-methoxy-2-methylbenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
Starting Materials: Pyridine, 4-methoxy-2-methylbenzoyl chloride, and triethylamine.
Reaction Conditions: The reaction is typically conducted in an inert solvent like dichloromethane at room temperature.
Procedure: Pyridine is added to a solution of 4-methoxy-2-methylbenzoyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(4-Hydroxy-2-methylbenzoyl)pyridine.
Reduction: Formation of 2-(4-Methoxy-2-methylbenzyl)pyridine.
Substitution: Formation of various substituted benzoylpyridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-2-methylbenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylbenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzoyl)pyridine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-(4-Methylbenzoyl)pyridine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
2-Benzoylpyridine: Lacks both the methoxy and methyl groups, serving as a simpler analog for comparative studies.
Uniqueness
2-(4-Methoxy-2-methylbenzoyl)pyridine is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical versatility and potential biological activity. These functional groups can modulate the compound’s electronic properties, making it a valuable scaffold for the development of new molecules with desired characteristics.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-9-11(17-2)6-7-12(10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIWYSBWXPWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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